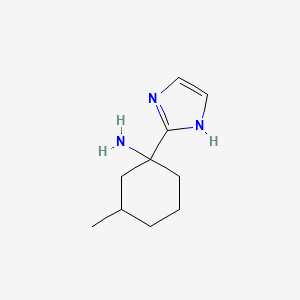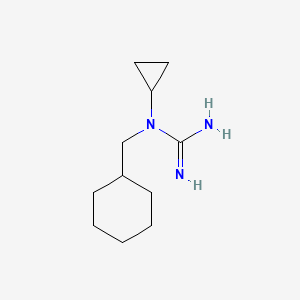
N-(Cyclohexylmethyl)-N-cyclopropylguanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Cyclohexylmethyl)-N-cyclopropylguanidine is an organic compound that belongs to the class of guanidines It is characterized by the presence of a cyclohexylmethyl group and a cyclopropyl group attached to the guanidine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-N-cyclopropylguanidine typically involves the reaction of cyclohexylmethylamine with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
N-(Cyclohexylmethyl)-N-cyclopropylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halogens, nucleophiles; reactions are often conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-(Cyclohexylmethyl)-N-cyclopropylurea, while reduction could produce N-(Cyclohexylmethyl)-N-cyclopropylamine.
科学研究应用
N-(Cyclohexylmethyl)-N-cyclopropylguanidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of N-(Cyclohexylmethyl)-N-cyclopropylguanidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- N-(Cyclohexylmethyl)-N-cyclopropylamine
- N-(Cyclohexylmethyl)-N-cyclopropylurea
- N-(Cyclohexylmethyl)-N-cyclopropylcarbamate
Uniqueness
N-(Cyclohexylmethyl)-N-cyclopropylguanidine is unique due to its specific combination of cyclohexylmethyl and cyclopropyl groups attached to the guanidine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C11H21N3 |
|---|---|
分子量 |
195.30 g/mol |
IUPAC 名称 |
1-(cyclohexylmethyl)-1-cyclopropylguanidine |
InChI |
InChI=1S/C11H21N3/c12-11(13)14(10-6-7-10)8-9-4-2-1-3-5-9/h9-10H,1-8H2,(H3,12,13) |
InChI 键 |
MFSVHWOYXIAIBS-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)CN(C2CC2)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
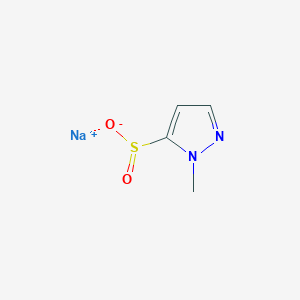
![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)

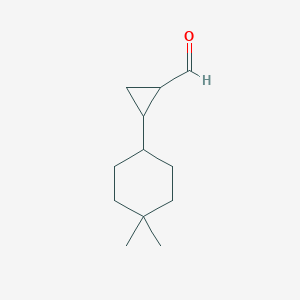

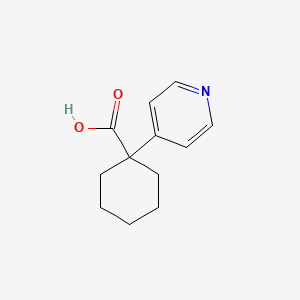
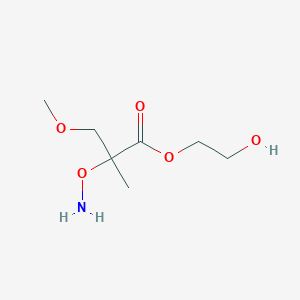
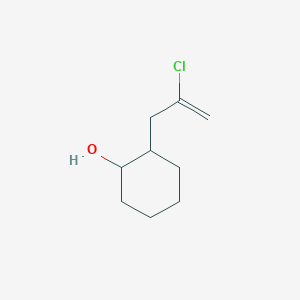
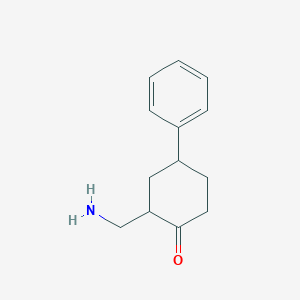
![tert-Butyl N-[6-(iodomethyl)pyridazin-3-yl]carbamate](/img/structure/B13218735.png)

